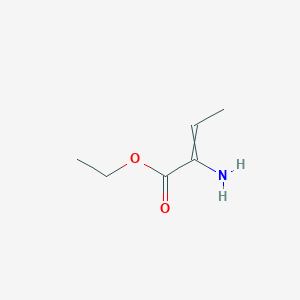
Ethyl 2-amino-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-2-butenoate is an organic compound with the molecular formula C6H11NO2. It is a derivative of butenoic acid and contains both an amino group and an ester functional group. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-butenoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is refluxed for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, amination, and purification through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: This compound is employed in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of ethyl 2-amino-2-butenoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-amino-2-butenoate
- Ethyl 2-cyano-3-butenoate
- Ethyl 2-butenoate
Uniqueness
Ethyl 2-amino-2-butenoate is unique due to its combination of an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and various scientific applications .
Eigenschaften
CAS-Nummer |
3222-57-9 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
ethyl 2-aminobut-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-3-5(7)6(8)9-4-2/h3H,4,7H2,1-2H3 |
InChI-Schlüssel |
KAOHYMHKNXJUFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





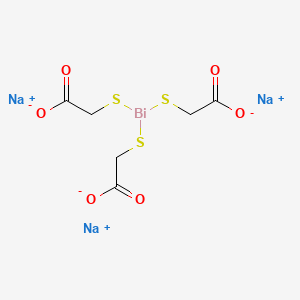


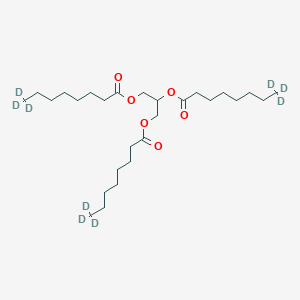
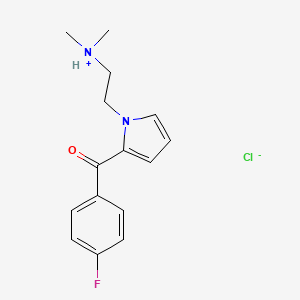
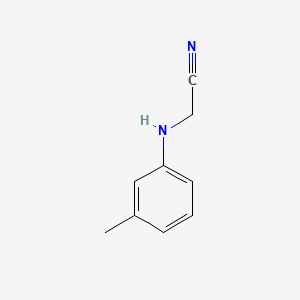

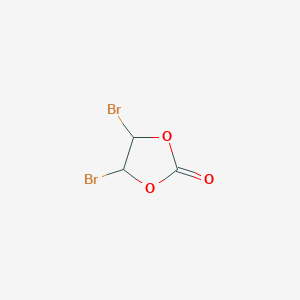


![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
